4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine
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Overview
Description
4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C20H20N2S and its molecular weight is 320.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.13471982 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent pH Sensors
4-Piperidine-naphthalimide derivatives, structurally similar to 4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine, have been synthesized and studied for their fluorescence properties. These compounds, with a thiazolidin side chain, demonstrate a strong fluorescence quench and red shift in weakly acidic conditions due to intramolecular hydrogen bonding, making them potential candidates for novel fluorescent pH sensors. This application is crucial in biochemical and medical research for monitoring pH changes in various environments (Cui, Qian, Liu, & Zhang, 2004).
Antimicrobial Agents
Thiazole-aminopiperidine hybrids, which share a core structural similarity with this compound, have been designed and synthesized as novel inhibitors of the Mycobacterium tuberculosis GyrB ATPase. These compounds exhibit significant antimicrobial activity and low cytotoxicity, making them promising candidates for tuberculosis treatment. The standout compound from this series showed noteworthy activity across various assays, highlighting the potential of such structures in antimicrobial drug development (Jeankumar et al., 2013).
Antitumoral Activity
A series of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones, structurally related to this compound, were synthesized and evaluated for their in vitro antitumoral activity, specifically against glioblastoma multiforme (GBM). These compounds showed a significant reduction in glioma cell viability, with some showing more than 50% reduction at lower concentrations. Their selective activity towards cancer cells and not primary astrocytes suggests a potential therapeutic window for treating GBM, one of the most aggressive forms of brain cancer (da Silveira et al., 2017).
Discovery of Antimycobacterial Compounds
Spiro-piperidin-4-ones, sharing a core motif with this compound, were developed through an atom-economic and stereoselective synthesis. These compounds were evaluated for their activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The most active compound in this series demonstrated significant in vitro and in vivo efficacy against tuberculosis, suggesting the potential of such structures in the discovery of new antimycobacterial agents (Kumar et al., 2008).
Future Directions
The future directions for the study of “4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine” could include further exploration of its potential applications in various fields, such as antifungal research . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.
Properties
IUPAC Name |
4-phenyl-2-(4-phenylpiperidin-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-7-16(8-4-1)17-11-13-22(14-12-17)20-21-19(15-23-20)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLRBUQXKUEOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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